2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}oxy)-5-methoxypyrimidine
Description
Properties
IUPAC Name |
[3-(difluoromethyl)-1-methylpyrazol-4-yl]-[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2N5O3/c1-22-9-12(13(21-22)14(17)18)15(24)23-5-3-10(4-6-23)26-16-19-7-11(25-2)8-20-16/h7-10,14H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMBKHUDKDGINO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)N2CCC(CC2)OC3=NC=C(C=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Intermediate Preparation
The synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 176969-34-9) is a cornerstone of this process. As detailed in CN111362874B , the method involves:
-
Addition/Hydrolysis Reaction :
-
Reacting 2,2-difluoroacetyl halide (X = F, Cl) with α,β-unsaturated esters (e.g., acrylate derivatives) in the presence of an acid-binding agent (e.g., triethylamine) at low temperatures (-30°C to 0°C).
-
Alkaline hydrolysis (using NaOH or KOH) converts the intermediate ester to α-difluoroacetyl carboxylic acid.
-
-
Cyclization with Methylhydrazine :
-
Condensing the α-difluoroacetyl intermediate with 40% methylhydrazine aqueous solution in the presence of sodium iodide or potassium iodide as catalysts.
-
Cyclization under reduced pressure and elevated temperatures (50–120°C) yields the pyrazole ring.
-
Key Data:
| Parameter | Value/Details | Source |
|---|---|---|
| Catalyst | KI or NaI (0.2–1.0 eq) | |
| Methylhydrazine Ratio | 1.05–1.15 eq | |
| Isomer Ratio (3- vs. 5-) | 94:6 to 95:5 | |
| Yield After Recrystallization | 75–77% (99.6% purity by HPLC) |
Recrystallization in 35–65% aqueous alcohol (methanol/ethanol) ensures high purity (>99.5%).
Preparation of 5-Methoxy-2-(Piperidin-4-Yloxy)Pyrimidine
Pyrimidine Functionalization
The pyrimidine fragment is synthesized via nucleophilic aromatic substitution (NAS) or Mitsunobu coupling:
-
NAS Approach :
-
Reacting 2-chloro-5-methoxypyrimidine with piperidin-4-ol in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃ or NaH).
-
-
Mitsunobu Reaction :
-
Using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 5-methoxy-2-hydroxypyrimidine with piperidin-4-ol.
-
Key Data:
| Parameter | Value/Details |
|---|---|
| Preferred Solvent | Tetrahydrofuran (THF) or DMF |
| Reaction Temperature | 80–100°C (NAS) / 0–25°C (Mitsunobu) |
| Yield | 65–85% (depending on substitution) |
Coupling of Pyrazole-Carboxylic Acid and Piperidine-Pyrimidine
Amide Bond Formation
The final step involves coupling the pyrazole-carboxylic acid with the piperidine-pyrimidine intermediate:
-
Activation of Carboxylic Acid :
-
Converting 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid to its acyl chloride using thionyl chloride or oxalyl chloride .
-
-
Amide Coupling :
-
Reacting the acyl chloride with 5-methoxy-2-(piperidin-4-yloxy)pyrimidine in the presence of a base (e.g., triethylamine) or using coupling agents like HATU or EDCl .
-
Key Data:
Optimization Strategies and Challenges
Isomer Control
The cyclization step in pyrazole synthesis is critical for minimizing 5-(difluoromethyl) isomers. CN111362874B highlights that low-temperature condensation (-30°C) and catalyst selection (KI/NaI) suppress isomer formation to ≤6%.
Purification Techniques
-
Recrystallization : Aqueous ethanol (40%) or methanol (35%) removes residual isomers, achieving >99.5% purity.
-
Chromatography : Silica gel chromatography (ethyl acetate/hexane) purifies the final amide product.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 6.85 (t, J = 54 Hz, 1H, CF₂H), 4.50–4.30 (m, 1H, piperidine-O), 3.90 (s, 3H, OCH₃), 3.80 (s, 3H, N-CH₃).
-
HPLC : Retention time = 12.3 min (C18 column, 60% acetonitrile/water).
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of reactions, including:
Oxidation: : Under certain conditions, oxidative reactions can modify the functional groups, potentially altering the compound's activity.
Reduction: : Reductive reactions may be employed to modify specific moieties or to reduce potential impurities.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, particularly involving the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Reactions involving this compound often use common organic reagents such as:
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substituents: : Halogenating agents, alkylating agents.
Major Products Formed
Depending on the reaction conditions, major products can include derivatives with modified functional groups or conjugates with other biologically active molecules.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as an antitumor agent . Its structural similarity to known inhibitors suggests that it may interact with specific enzymes or receptors involved in cancer progression. Preliminary studies indicate that derivatives of pyrazole compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further research.
Agrochemical Applications
This compound also shows potential as an agricultural fungicide . Pyrazole derivatives, particularly those that inhibit succinate dehydrogenase (SDHI), have been developed into effective fungicides. The difluoromethyl group enhances the lipophilicity and bioactivity of the compound, which is crucial for penetration into fungal cells.
Case Study: Fungicidal Activity
Recent studies have demonstrated that compounds with similar structures effectively control major crop pathogens such as Alternaria and Fusarium species. The efficacy of these compounds can be attributed to their ability to disrupt mitochondrial respiration in fungi, leading to cell death.
Table 2: Comparative Efficacy of Pyrazole Derivatives
| Compound Name | Target Pathogen | Efficacy (%) |
|---|---|---|
| Fluxapyroxad | Fusarium graminearum | 95 |
| Bixafen | Alternaria solani | 90 |
| 2-({1-[3-(difluoromethyl)...}) | Botrytis cinerea | Pending Results |
Table 3: Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Pyrazole Synthesis | Condensation | Difluoromethyl precursor |
| Piperidine Formation | Nucleophilic Substitution | Piperidine derivative |
| Final Coupling | Coupling | Methoxypyrimidine |
Mechanism of Action
The compound exerts its effects through specific molecular targets:
Molecular Targets: : Likely interacts with enzymes or receptors, altering their activity.
Pathways Involved: : May influence signaling pathways, metabolic processes, or cellular responses.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural homology with several pyrimidine- and pyrazole-based derivatives. Key comparisons include:
Key Observations :
- The methoxy-pyrimidine moiety contrasts with fluorinated or sulfonamide-bearing derivatives, which may alter solubility and target selectivity .
Pharmacological and Functional Comparisons
While direct pharmacological data for the target compound is sparse, comparisons with analogs suggest:
- Binding Affinity : Pyrimidine derivatives with electron-withdrawing groups (e.g., difluoromethyl, fluoro) often exhibit enhanced binding to ATP pockets in kinases compared to phenyl-substituted analogs .
- Functional Activity : Piperidinyloxy-linked compounds (as in the target) demonstrate improved membrane permeability over rigid cyclohexyl derivatives (e.g., compounds in ) .
Physicochemical Properties
Note: The methoxy group in the target compound likely enhances aqueous solubility compared to fluorinated or sulfonamide-bearing analogs .
Biological Activity
The compound 2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}oxy)-5-methoxypyrimidine is an emerging chemical entity with potential applications in agricultural and pharmaceutical sectors. Its structure incorporates a pyrazole moiety known for its biological activities, particularly in fungicidal applications. This article reviews the biological activity of this compound, focusing on its antifungal properties, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound consists of a pyrimidine core linked to a piperidine ring, which is further substituted by a difluoromethyl pyrazole group. The molecular formula is with a molecular weight of approximately 367.35 g/mol. This structure is significant as it influences the compound's biological activity.
Antifungal Activity
Recent studies have highlighted the antifungal properties of compounds related to the pyrazole family. For instance, derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid have shown promising results against various phytopathogenic fungi:
| Compound | Activity Level | Target Fungi |
|---|---|---|
| 9m | Higher than boscalid | Alternaria, Fusarium, Botrytis |
| 9h | Poor | Phytophthora |
The compound 9m , a derivative, exhibited superior antifungal activity compared to the leading fungicide boscalid, demonstrating its potential as an effective agricultural agent .
The primary mechanism through which these pyrazole derivatives exert their antifungal effects is through the inhibition of succinate dehydrogenase (SDH), an enzyme critical for mitochondrial respiration in fungi. In molecular docking studies, it was found that the carbonyl oxygen atom of compound 9m forms hydrogen bonds with specific amino acids (TYR58 and TRP173) in the SDH enzyme, thereby inhibiting its function .
Structure-Activity Relationship (SAR)
A quantitative structure-activity relationship (QSAR) analysis has been conducted to understand how variations in chemical structure affect biological activity. The analysis indicated that steric hindrance and electronic properties significantly influence antifungal efficacy:
- Steric Effects : Larger substituents on the pyrazole ring enhance bioactivity by increasing interaction with the target enzyme.
- Electrostatic Interactions : Positive charges in certain regions of the molecule favor binding to negatively charged areas on the target proteins .
Case Studies
Several case studies have demonstrated the effectiveness of pyrazole derivatives in agricultural settings:
- Field Trials : In field trials against Alternaria solani, compounds derived from 3-(difluoromethyl)-1-methyl-1H-pyrazole showed a significant reduction in disease severity compared to untreated controls.
- Laboratory Assays : In vitro assays indicated that these compounds could inhibit mycelial growth at low concentrations, highlighting their potential for use as fungicides.
Q & A
Basic: What are the key synthetic strategies for constructing the piperidine-pyrazole-pyrimidine backbone in this compound?
Methodological Answer:
The synthesis typically involves modular coupling of three core components:
- Step 1: Preparation of the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid moiety via nucleophilic substitution or carboxylation reactions under controlled anhydrous conditions .
- Step 2: Functionalization of the piperidine ring at the 4-position using Mitsunobu or SN2 reactions to introduce the pyrimidine-linked oxy group. For example, coupling 4-hydroxypiperidine with a halogenated pyrimidine (e.g., 2-chloro-5-methoxypyrimidine) in the presence of a base like NaH .
- Step 3: Amide bond formation between the pyrazole-carboxylic acid and the piperidine intermediate using carbodiimide coupling agents (e.g., EDCl/HOBt) in dichloromethane or DMF .
Key Considerations:
- Protect sensitive groups (e.g., methoxy on pyrimidine) during reactive steps.
- Monitor reaction progress via TLC or HPLC to avoid over-functionalization .
Basic: How is the compound characterized for purity and structural confirmation?
Methodological Answer:
A multi-technique approach is required:
- Purity: HPLC with a C18 column (acetonitrile/water gradient) or GC-MS for volatile intermediates .
- Structural Confirmation:
- NMR: 1H/13C NMR to verify substitution patterns (e.g., methoxy protons at δ ~3.8 ppm, difluoromethyl as a triplet near δ 5.5 ppm) .
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion peaks and fragment patterns .
- X-ray Crystallography: For unambiguous confirmation of the piperidine-pyrazole-pyrimidine spatial arrangement, though crystallization may require slow evaporation from DMSO/EtOH mixtures .
Common Pitfalls:
- Overlapping signals in NMR due to similar substituents (e.g., piperidine protons); use 2D NMR (COSY, HSQC) for resolution .
Advanced: How can researchers optimize reaction yields for the pyrazole-piperidine coupling step?
Methodological Answer:
Yield optimization requires Design of Experiments (DoE) principles:
- Variables: Temperature (40–80°C), solvent polarity (DMF vs. THF), and stoichiometry (1.2–2.0 equiv. of coupling agent) .
- Statistical Analysis: Response surface modeling (e.g., Central Composite Design) to identify interactions between variables. For example, higher yields (>75%) are achieved in DMF at 60°C with 1.5 equiv. EDCl .
- Catalysis: Additives like DMAP (4-dimethylaminopyridine) can accelerate amide bond formation by stabilizing intermediates .
Case Study:
A 2021 study on similar pyrazole derivatives demonstrated a 22% yield increase by switching from THF to DMF and optimizing stoichiometry .
Advanced: How to resolve contradictions in spectral data for the difluoromethyl group?
Methodological Answer:
Contradictions often arise from:
- Dynamic Exchange: The CF2H group can exhibit variable splitting in 1H NMR due to rapid fluorine exchange. Use 19F NMR (δ -120 to -130 ppm for CF2H) for unambiguous identification .
- Solvent Effects: Polar aprotic solvents (e.g., DMSO-d6) may stabilize certain conformers, altering splitting patterns. Compare spectra in CDCl3 vs. DMSO-d6 .
- Computational Validation: DFT calculations (e.g., B3LYP/6-31G*) can predict NMR chemical shifts and verify experimental assignments .
Example:
In a 2010 study, 19F NMR resolved conflicting 1H signals for a trifluoromethylpyrimidine derivative, confirming the correct regioisomer .
Advanced: What strategies mitigate thermal instability during synthesis or storage?
Methodological Answer:
Thermal degradation pathways are common in heterocyclic systems:
- Stability Screening: Use DSC (Differential Scanning Calorimetry) to identify decomposition temperatures (>150°C for this compound, based on analogs in ).
- Storage: Lyophilize and store under argon at -20°C to prevent hydrolysis of the methoxy group or oxidation of the pyrazole ring .
- Synthetic Adjustments: Replace labile intermediates (e.g., use tert-butyl esters instead of methyl esters for carboxyl protection) .
Advanced: How to design SAR studies for analogs with improved bioactivity?
Methodological Answer:
Structure-Activity Relationship (SAR) studies require systematic modifications:
- Core Modifications:
- Replace the difluoromethyl group with trifluoromethyl or chloromethyl to assess electronic effects .
- Vary the methoxy position on the pyrimidine (e.g., 5-methoxy vs. 4-methoxy) .
- Functional Assays: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR (Surface Plasmon Resonance) .
- Computational Modeling: Docking studies (e.g., AutoDock Vina) to predict binding affinities and guide synthetic priorities .
Example:
A 2025 study on pyrazolo[3,4-d]pyrimidines found that 4-fluorophenyl substitution enhanced kinase inhibition by 30% compared to unsubstituted analogs .
Basic: What solvents are compatible with this compound for in vitro assays?
Methodological Answer:
Solubility screening is critical:
- High Solubility: DMSO (>50 mg/mL), ethanol (limited to 10% in aqueous buffers) .
- Low Solubility: Avoid nonpolar solvents (e.g., hexane) due to the polar pyrimidine and amide groups.
- Buffer Compatibility: Use PBS (pH 7.4) with 0.1% Tween-80 for cell-based assays; confirm stability via UV-Vis (λmax ~260 nm for pyrimidine) .
Advanced: How to address discrepancies in biological activity between batches?
Methodological Answer:
Batch-to-batch variability often stems from:
- Residual Solvents: Analyze via GC-MS; enforce strict drying protocols (e.g., lyophilization >24 hrs) .
- Enantiomeric Impurities: Use chiral HPLC (e.g., Chiralpak AD-H column) to detect unintended stereoisomers .
- Bioassay Normalization: Include a reference standard (e.g., a published inhibitor) in each assay to calibrate activity measurements .
Basic: What are the computational tools for predicting logP and pKa of this compound?
Methodological Answer:
- logP Prediction: Use ChemAxon or ACD/Labs with atom-type contributions; experimental validation via shake-flask method (octanol/water) .
- pKa Estimation: Software like MarvinSketch predicts the pyrimidine nitrogen (pKa ~3.5) and piperidine NH (pKa ~8.2) .
Advanced: How to design stability-indicating HPLC methods for degradation studies?
Methodological Answer:
- Column: C18 (150 mm × 4.6 mm, 3.5 µm).
- Mobile Phase: Gradient from 10% to 90% acetonitrile in 0.1% formic acid over 20 minutes.
- Detection: UV at 254 nm and MS for degradant identification .
- Forced Degradation: Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions to validate method robustness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
